3-(4-fluoro-3-methylphenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one

Description

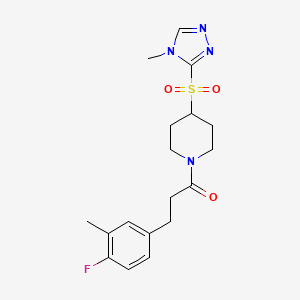

This compound features a propan-1-one backbone substituted with two key moieties:

- Aryl group: A 4-fluoro-3-methylphenyl ring, which introduces steric bulk and electron-withdrawing properties via the fluorine atom.

- Piperidine-sulfonyl-triazole unit: A piperidinyl group linked to a 4-methyl-4H-1,2,4-triazole ring via a sulfonyl (-SO₂-) bridge.

Properties

IUPAC Name |

3-(4-fluoro-3-methylphenyl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O3S/c1-13-11-14(3-5-16(13)19)4-6-17(24)23-9-7-15(8-10-23)27(25,26)18-21-20-12-22(18)2/h3,5,11-12,15H,4,6-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETNOBHZWADWQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluoro-3-methylphenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)propan-1-one , identified by its CAS number 1448137-08-3 , is a synthetic organic molecule with potential therapeutic applications. Its unique structure combines a piperidine moiety with a triazole group, which is known for its biological activity, particularly in the fields of oncology and infectious disease.

| Property | Value |

|---|---|

| Molecular Formula | C18H23FN4O3S |

| Molecular Weight | 394.47 g/mol |

| IUPAC Name | This compound |

| Purity | Typically ≥ 95% |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. The incorporation of the triazole moiety is significant as compounds containing this group have demonstrated antifungal and anticancer properties . Triazoles often act by inhibiting enzymes involved in the synthesis of essential biomolecules, leading to cell death or growth inhibition in pathogens and cancer cells.

Anticancer Activity

Recent studies have highlighted the potential of triazole-containing compounds in cancer therapy. For instance, derivatives of triazoles have shown promising results against various cancer cell lines through mechanisms such as:

- Inhibition of cell proliferation : Triazole derivatives can induce apoptosis in cancer cells.

- Cell cycle arrest : Some studies indicate that these compounds can halt the progression of the cell cycle, particularly at the G2/M phase.

A case study involving a related triazole compound demonstrated an IC50 value (the concentration required to inhibit 50% of cell proliferation) in the nanomolar range against specific cancer cell lines, suggesting that our target compound may exhibit similar potency.

Antifungal Activity

The triazole ring is also well-known for its antifungal properties. Compounds with this structure inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, which is critical for fungal cell membrane integrity. Research has shown that modifications to the triazole structure can enhance antifungal activity against resistant strains.

Research Findings

A comprehensive review of literature reveals several studies focusing on similar compounds:

- Study on Triazole Derivatives : A recent publication reported that 1,2,4-triazole derivatives exhibited significant anticancer activity with various mechanisms including apoptosis induction and inhibition of angiogenesis .

- In Vitro Studies : In vitro assays demonstrated that compounds similar to our target inhibited mTOR signaling pathways, which are crucial for tumor growth and survival . This suggests that our compound may also possess similar inhibitory effects on mTORC1 and mTORC2 complexes.

- Synergistic Effects : Some studies indicated that combining triazole derivatives with existing chemotherapeutics could enhance overall efficacy and reduce drug resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives, focusing on molecular features and inferred applications:

Structural and Functional Insights :

Triazole Derivatives :

- The target compound’s 4-methyl-4H-1,2,4-triazole group contrasts with the 1H-1,2,4-triazole in . The former’s methyl substitution may reduce metabolic degradation compared to unsubstituted triazoles .

- The sulfonyl-piperidine bridge in the target compound enhances solubility and membrane permeability relative to methoxy or pyrazoline derivatives .

Aryl Group Variations :

- 4-Fluoro-3-methylphenyl (target) vs. methoxyphenyl (): Fluorine’s electronegativity improves target binding, while methoxy groups prioritize passive diffusion .

- Bromophenyl () and benzoselenadiazole () substituents introduce bulk and redox activity, respectively, but may limit pharmacokinetic profiles .

Heterocyclic Cores :

- The triazolopyrimidine-piperazine system in is structurally rigid, favoring kinase inhibition, whereas the target’s piperidine-sulfonyl-triazole offers conformational flexibility for diverse target interactions .

Research Findings and Trends

- Antimicrobial Activity : Triazole-sulfonyl hybrids (e.g., the target compound) show promise against resistant pathogens due to dual mechanisms: triazole-mediated enzyme inhibition and sulfonyl-enhanced solubility .

- Synthetic Accessibility : The target compound’s synthesis likely involves Suzuki coupling (for aryl groups) and sulfonylation (for piperidine-triazole linkage), analogous to methods in and .

- Thermodynamic Stability : Molecular modeling predicts the target’s logP ~2.5 , balancing lipophilicity for cellular uptake and aqueous solubility for bioavailability—superior to bromophenyl pyrazolines (logP ~3.8, ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.